![molecular formula C9H7BrO2 B14016847 5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole](/img/structure/B14016847.png)
5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole is an organic compound that features a benzodioxole ring substituted with a bromoethenyl group
準備方法
The synthesis of 5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole typically involves the bromination of 1,3-benzodioxole followed by a Heck reaction to introduce the bromoethenyl group. The reaction conditions often include the use of palladium catalysts and bases such as triethylamine. Industrial production methods may involve optimizing these reactions for higher yields and purity.
化学反応の分析
5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromoethenyl group to an ethyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole involves its interaction with molecular targets such as enzymes and receptors. The bromoethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzodioxole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.
類似化合物との比較
Similar compounds to 5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole include:
5-bromo-1,3-benzodioxole: Lacks the bromoethenyl group, making it less reactive in certain chemical reactions.
5-[(1E)-2-(4-hydroxyphenyl)-ethenyl]-1,3-benzenediol: Contains a hydroxyphenyl group, which can introduce different biological activities.
2,3-dimethoxybenzamide: Features a benzamide group, which can alter its chemical and biological properties. The uniqueness of this compound lies in its combination of the bromoethenyl group and the benzodioxole ring, providing a versatile platform for various chemical modifications and applications.
特性
分子式 |
C9H7BrO2 |
|---|---|
分子量 |
227.05 g/mol |
IUPAC名 |
5-(2-bromoethenyl)-1,3-benzodioxole |
InChI |
InChI=1S/C9H7BrO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-5H,6H2 |
InChIキー |
SVXOJPBBVAQCRW-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C=CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



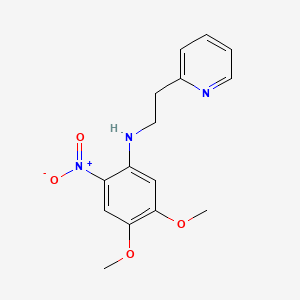
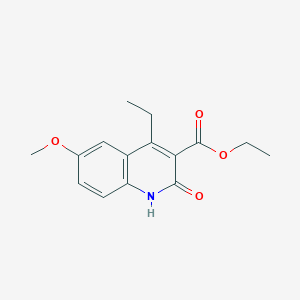
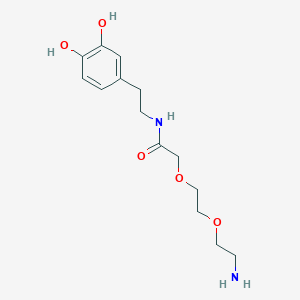
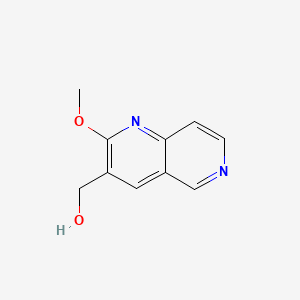

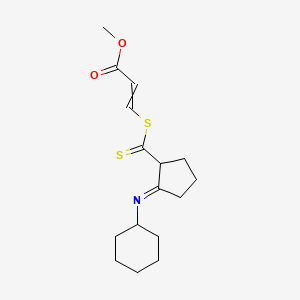

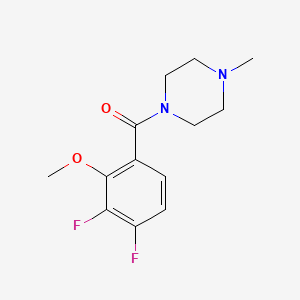
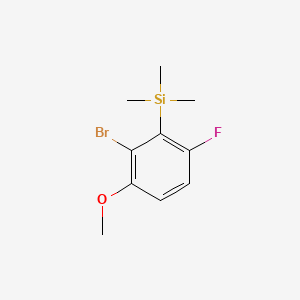
![Rel-(1R,5S,6s)-6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B14016823.png)

![2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]-](/img/structure/B14016852.png)

